4-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
4-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-14-3-4-15(2)18(11-14)22-7-9-23(10-8-22)19-12-17(16-5-6-16)20-13-21-19/h3-4,11-13,16H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUMCGQQQQQSEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been reported to act as acetylcholinesterase inhibitors. Acetylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine, playing a crucial role in nerve signal transmission.
Mode of Action
Based on the similar structure to other pyrimidine derivatives, it can be hypothesized that it may interact with its target proteins, possibly inhibiting their function and leading to downstream effects.
Biochemical Pathways
Similar compounds have been reported to inhibit the production of nitric oxide (no) and tumor necrosis factor-α (tnf-α) in lps-stimulated human microglia cells. This suggests that the compound may have anti-inflammatory properties and could potentially affect the NF-kB inflammatory pathway.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties. They have been reported to exhibit significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Biological Activity
The compound 4-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted with a cyclopropyl group and a piperazine moiety linked to a 2,5-dimethylphenyl group. The unique structural characteristics contribute to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several biological activities, primarily in the following areas:
1. Anticonvulsant Activity
Preliminary studies have suggested that this compound may possess anticonvulsant properties. This is inferred from its structural similarity to other purine derivatives known for such effects. The mechanism may involve modulation of neurotransmitter systems, particularly those associated with gamma-aminobutyric acid (GABA) receptors .
2. Antitumor Activity
Recent investigations have highlighted the compound's potential as an antitumor agent. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2). The compound's ability to interfere with cell cycle progression has been noted, leading to G2/M phase arrest .
The exact mechanisms underlying the biological activities of this compound remain under investigation. However, it is hypothesized that:
- Receptor Interaction : The piperazine moiety may facilitate interaction with neurotransmitter receptors, enhancing its anticonvulsant effects.
- Cell Cycle Regulation : The compound appears to affect key proteins involved in the cell cycle, contributing to its antitumor efficacy.
Data Table: Comparative Biological Activities
The following table summarizes the biological activities of this compound compared to other related compounds.
| Compound Name | Structure Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| This compound | Cyclopropyl and piperazine substitutions | Anticonvulsant, Antitumor | Modulates neurotransmitter systems |
| CJ-176 (9-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9H-purine) | Bicyclic purine ring system | Anticonvulsant | Enhanced CNS activity |
| 6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purine | Propoxyphenyl substitution | Antimycobacterial | Different substituent leads to antimicrobial properties |
Case Studies
Several case studies have explored the efficacy of this compound in treating neurological disorders and various cancers:
Case Study 1: Neurological Disorders
A study investigated the anticonvulsant effects of the compound in animal models of epilepsy. Results indicated a significant reduction in seizure frequency compared to control groups, suggesting its potential as a therapeutic agent for epilepsy management.
Case Study 2: Cancer Treatment
In vitro experiments revealed that treatment with this compound led to a marked decrease in cell viability in HeLa cells. Flow cytometry analysis showed an increase in apoptotic cells, indicating its potential role as an anticancer agent .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily attributed to its piperazine moiety. Research indicates that derivatives of piperazine often demonstrate:
- Antidepressant Activity : Studies show that compounds with piperazine structures can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation.
- Antipsychotic Effects : Similar to established antipsychotics, this compound may interact with dopamine D2 receptors, suggesting potential use in treating schizophrenia and other psychotic disorders.
- Antimicrobial Activity : Some piperazine derivatives have shown effectiveness against various bacterial strains, indicating a possible role in developing new antibiotics.
Structure-Activity Relationships (SAR)
The effectiveness of 4-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine can be partially explained through structure-activity relationship studies. Key findings include:
- Substituent Influence : The presence of the cyclopropyl group and the dimethylphenyl moiety significantly enhances biological activity compared to other substituents. This is likely due to improved receptor binding affinity and selectivity.
- Ring Modifications : Alterations in the pyrimidine ring can lead to variations in potency and selectivity for specific receptors. For instance, changing the position of substituents can affect the compound's ability to cross the blood-brain barrier.
Therapeutic Applications
Given its pharmacological properties, this compound has potential therapeutic applications:
- Neuropsychiatric Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating depression and anxiety disorders.
- Infectious Diseases : With promising antimicrobial activity, this compound could be developed into a new class of antibiotics or antiviral agents.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine ring’s aryl substituents significantly influence physicochemical and pharmacological properties.
Key Observations :
Functional Group Modifications on the Pyrimidine Core
Variations at the pyrimidine 4- and 6-positions modulate bioactivity:
Pharmacological Implications (Hypothetical)
- Piperazine-based targets : Analogs with 2,5-dimethylphenyl groups (e.g., Compound 22) are explored for CNS disorders due to affinity for serotonin (5-HT) or dopamine receptors .
- Sulfonyl vs. non-sulfonyl analogs: Sulfonyl-containing compounds (e.g., CAS 2034603-14-8) may exhibit improved solubility but reduced blood-brain barrier penetration compared to the target compound .
Preparation Methods
Synthesis of 4-Cyclopropyl-6-Chloropyrimidine
The pyrimidine core is typically synthesized via cyclocondensation of β-diketones with urea or thiourea derivatives. For 4-cyclopropyl-6-chloropyrimidine, cyclopropylacetonitrile serves as a starting material, undergoing Claisen condensation with ethyl chlorooxoacetate to form the pyrimidine ring. Chlorination at position 6 is achieved using phosphorus oxychloride (POCl₃) under reflux conditions, yielding the key intermediate.
Reaction Conditions for Chlorination
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 110°C |
| Reagent | POCl₃ (3 equiv) |
| Catalyst | Dimethylformamide (DMF, 0.1 equiv) |
| Reaction Time | 12 hours |
Piperazine Coupling via SNAr
The chloropyrimidine intermediate undergoes displacement with 4-(2,5-dimethylphenyl)piperazine in a polar aprotic solvent. Elevated temperatures and a base such as potassium carbonate (K₂CO₃) facilitate the reaction, with yields dependent on the electronic effects of the substituents.
Representative Procedure
A mixture of 4-cyclopropyl-6-chloropyrimidine (1.0 equiv), 4-(2,5-dimethylphenyl)piperazine (1.2 equiv), and K₂CO₃ (2.0 equiv) in dimethylacetamide (DMA) is heated to 120°C for 24 hours under nitrogen. The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:3) to isolate the target compound.
Yield Optimization Data
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMA | K₂CO₃ | 120 | 68 |
| DMSO | Cs₂CO₃ | 130 | 72 |
| NMP | DBU | 110 | 65 |
Palladium-Catalyzed Cross-Coupling Reactions
Alternative methods employ transition metal catalysis to couple preformed pyrimidine boronic esters with halogenated piperazine derivatives. While less common for piperazine systems, Suzuki-Miyaura coupling has been utilized in analogous syntheses for structurally related compounds.
Boronic Ester Preparation
4-Cyclopropylpyrimidine-6-boronic acid pinacol ester is synthesized via Miyaura borylation of 6-bromo-4-cyclopropylpyrimidine using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst.
Borylation Conditions
| Component | Quantity |
|---|---|
| 6-Bromo-4-cyclopropylpyrimidine | 1.0 equiv |
| B₂Pin₂ | 1.5 equiv |
| Pd(dppf)Cl₂ | 0.05 equiv |
| KOAc | 3.0 equiv |
| Solvent | 1,4-Dioxane |
| Temperature | 80°C, 8 hours |
Suzuki-Miyaura Coupling
The boronic ester reacts with 1-(2,5-dimethylphenyl)-4-bromopiperazine under palladium catalysis. This method offers superior regioselectivity but requires stringent anhydrous conditions.
Coupling Protocol
A mixture of the boronic ester (1.0 equiv), 1-(2,5-dimethylphenyl)-4-bromopiperazine (1.1 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₃PO₄ (2.0 equiv) in degassed toluene/water (4:1) is stirred at 90°C for 18 hours. Post-reaction extraction and chromatography afford the desired product in moderate yields.
Comparative Catalytic Efficiency
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | XPhos | 58 |
| PdCl₂(dtbpf) | DavePhos | 63 |
| Pd(dppf)Cl₂ | None | 49 |
Optimization of Reaction Conditions and Solvent Systems
Solvent polarity, temperature, and base selection critically influence reaction efficiency. Polar aprotic solvents like DMA and DMSO enhance nucleophilicity, while protic solvents deactivate the piperazine nucleophile. Microwave-assisted synthesis has been explored to reduce reaction times from 24 hours to <4 hours with comparable yields.
Microwave Conditions
| Parameter | Value |
|---|---|
| Power | 300 W |
| Temperature | 150°C |
| Time | 3 hours |
| Yield | 70% |
Purification and Characterization Techniques
Crude products are purified via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water. Characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) confirms structural integrity.
¹H NMR Data (CDCl₃)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Piperazine CH₂ | 3.15–3.30 | m |
| Cyclopropyl CH₂ | 1.80–1.95 | m |
| Aromatic H | 6.90–7.20 | m |
Scalability and Industrial Considerations
Kilogram-scale synthesis requires solvent recovery systems and continuous flow reactors to mitigate exothermic risks during chlorination and coupling steps. Economic analyses favor the SNAr route due to lower catalyst costs, though the Suzuki method provides higher purity for pharmaceutical applications.
Cost Comparison (Per Kilogram)
| Method | Raw Material Cost ($) | Catalyst Cost ($) |
|---|---|---|
| SNAr | 1,200 | 50 |
| Suzuki | 1,800 | 450 |
Q & A
Q. What are the recommended synthetic pathways and critical reaction conditions for 4-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclopropane ring formation, and piperazine coupling. Key reagents include:
- Lithium aluminum hydride (LiAlH4) for reduction steps .
- Potassium permanganate (KMnO4) for oxidation of intermediates .
- Dimethylformamide (DMF) or dichloromethane (DCM) as solvents for coupling reactions .
Critical conditions include maintaining anhydrous environments for cyclopropane formation (e.g., under nitrogen) and optimizing temperature (60–120°C) for piperazine ring coupling . Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .
Q. How is the structural integrity of this compound validated in academic research?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm cyclopropane proton environments (δ 0.8–1.2 ppm) and piperazine ring substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ~393.2 g/mol) .
- X-ray crystallography : Resolves stereochemistry of the cyclopropyl group and piperazine orientation .
Q. What preliminary biological assays are used to screen this compound’s activity?
- Enzyme inhibition assays : Test affinity for kinases or GPCRs (e.g., serotonin receptors) at 1–100 µM concentrations .
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Receptor binding studies : Radioligand displacement assays (e.g., H-spiperone for dopamine D2 receptors) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
- Substituent modulation : Replace the 2,5-dimethylphenyl group with electron-withdrawing groups (e.g., Cl, CF) to enhance receptor binding .
- Piperazine ring modifications : Introduce methyl or ethyl groups to the piperazine nitrogen to improve metabolic stability .
- Pyrimidine core adjustments : Fluorination at the 5-position increases membrane permeability .
Validate changes using molecular docking (e.g., AutoDock Vina) and pharmacokinetic profiling (e.g., LogP via shake-flask method) .
Q. What strategies resolve contradictory data in receptor binding vs. functional activity assays?
- Orthogonal assays : Compare radioligand binding (IC) with functional cAMP or calcium flux assays to distinguish antagonism vs. inverse agonism .
- Proteome-wide profiling : Use thermal shift assays to identify off-target interactions .
- Species-specific differences : Test human vs. rodent receptor isoforms to explain discrepancies in efficacy .
Q. How can reaction yields be improved for large-scale academic synthesis?
- Catalyst screening : Test Pd(OAc)/Xantphos for Suzuki-Miyaura couplings to reduce byproducts .
- Microwave-assisted synthesis : Shorten reaction times (e.g., 30 min at 150°C) for cyclopropane formation .
- Workflow automation : Use liquid handlers for precise reagent addition in piperazine coupling steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
